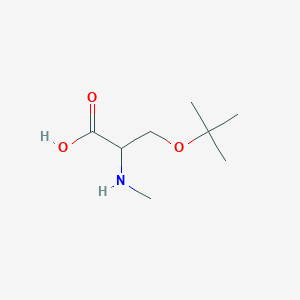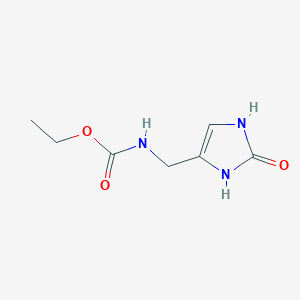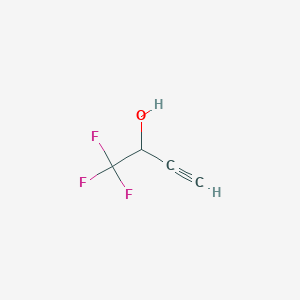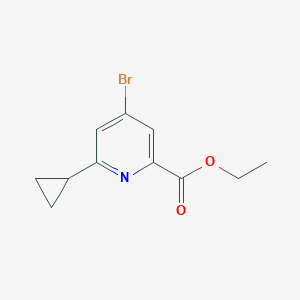
4-Aminocyclohexane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminocyclohexane-1-thiol is an organic compound characterized by the presence of an amino group (-NH2) and a thiol group (-SH) attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminocyclohexane-1-thiol can be achieved through several methods. One common approach involves the reduction of 4-aminocyclohexanone using a reducing agent such as sodium borohydride (NaBH4) in the presence of a thiol source like hydrogen sulfide (H2S). The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C .
Industrial Production Methods
For industrial-scale production, the process may involve the catalytic hydrogenation of 4-aminocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2). This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Aminocyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other sulfur-containing compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or iodine (I2) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Thioethers or other sulfur-containing compounds.
Scientific Research Applications
4-Aminocyclohexane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group, which can form disulfide bonds.
Medicine: Investigated for its potential as a radioprotective agent and in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Aminocyclohexane-1-thiol involves its thiol group, which can undergo redox reactions and form disulfide bonds. This property is crucial in biological systems where thiol-disulfide exchange reactions play a role in maintaining redox homeostasis and regulating enzyme activity. The amino group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Aminocyclohexanol: Similar structure but with a hydroxyl group (-OH) instead of a thiol group.
4-Aminocyclohexanone: Contains a ketone group (C=O) instead of a thiol group.
Cyclohexanethiol: Lacks the amino group, only contains the thiol group.
Uniqueness
4-Aminocyclohexane-1-thiol is unique due to the presence of both amino and thiol groups on the cyclohexane ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-aminocyclohexane-1-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NS/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUUQAOKSXRQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
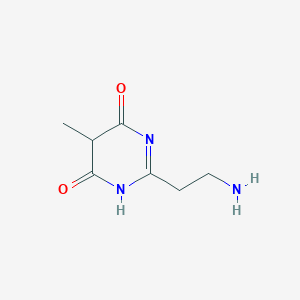
![6-Bromo-9-(pyridin-2-yl)-9H-pyrido[2,3-b]indole](/img/structure/B12830580.png)
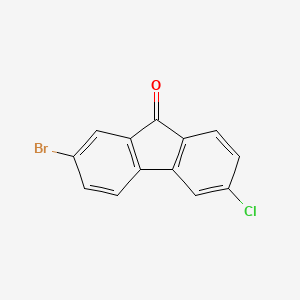
![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)
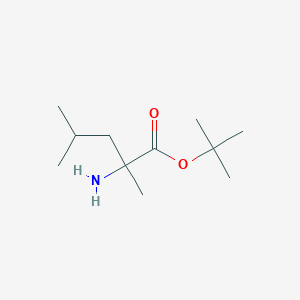
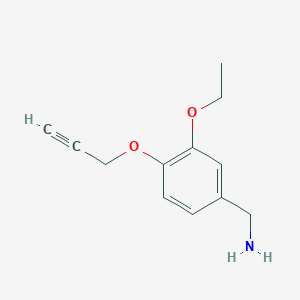
![6-(Chloromethyl)-3-(tetrahydrofuran-2-yl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12830604.png)
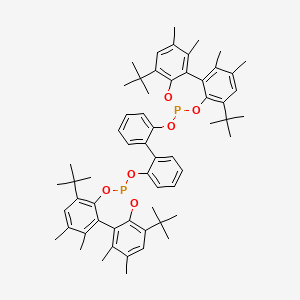
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
